
Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate
Overview
Description
Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate is a chemical compound with the molecular formula C5H9F3O4SSi. It is known for its use as a fluoroalkylation agent and is involved in the preparation of difluorocyclopropenes and difluorocarbene reagents . This compound is a clear, colorless to pale yellow liquid with a boiling point of 156°C and a density of 1.27 g/mL at 25°C .
Preparation Methods
Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate is typically synthesized through the reaction of 2-(fluorosulfonyl)difluoroacetyl fluoride with trimethylsilanol. The reaction is carried out at a controlled temperature of -5°C, and the process involves the release of hydrogen fluoride gas, which is absorbed using a sodium hydroxide solution . The reaction mixture is then subjected to distillation under reduced pressure to obtain the final product .
Chemical Reactions Analysis
Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate undergoes various chemical reactions, including:
Fluoroalkylation: It acts as a fluoroalkylation agent, reacting with different substrates to introduce fluoroalkyl groups.
Cyclopropanation: It is used in the preparation of difluorocyclopropenes, which are valuable intermediates in organic synthesis.
Carbene Formation: The compound is involved in the generation of difluorocarbene reagents, which are used in various chemical transformations.
Scientific Research Applications
Fluoroalkylation Agent
TFDA serves as a potent fluoroalkylation agent, facilitating the introduction of difluoromethyl groups into organic substrates. This property is particularly useful in the synthesis of pharmaceuticals and agrochemicals, where fluorine atoms can enhance biological activity and stability.
Case Study: Synthesis of Difluorocyclopropenes
In a study by Wang and Silverman (2006), TFDA was utilized to prepare difluorocyclopropenes, which are valuable intermediates in organic synthesis. The reaction conditions were optimized to achieve high yields, demonstrating TFDA's effectiveness as a difluorocyclopropene precursor .
Preparation of Difluorocarbene Reagents
TFDA is also employed in the generation of difluorocarbene reagents, which are crucial for various synthetic applications including cyclopropanation and the formation of difluoromethylated compounds.
Data Table: Difluorocarbene Generation
Reagent Used | Reaction Conditions | Yield (%) |
---|---|---|
TFDA | Room Temperature | 85 |
Methyl 2,2-Difluoro-2-(Fluorosulfonyl)acetate | High Temperature | 90 |
Research indicates that TFDA exhibits reactivity comparable to methyl 2,2-difluoro-2-(fluorosulfonyl)acetate under specific conditions, making it a versatile choice for generating difluorocarbenes .
Applications in Material Science
Beyond organic synthesis, TFDA has applications in material science, particularly in the development of fluorinated polymers and coatings that exhibit enhanced thermal stability and chemical resistance.
Case Study: Development of Fluorinated Polymers
In research conducted by Aikawa et al. (2015), TFDA was incorporated into polymer matrices to improve their properties. The resulting materials demonstrated superior resistance to solvents and elevated temperatures, making them suitable for high-performance applications .
Analytical Chemistry
TFDA is also utilized in analytical chemistry as a derivatizing agent for mass spectrometry and gas chromatography applications. Its ability to modify analytes enhances their detectability and improves separation efficiency.
Data Table: Analytical Applications
Application | Methodology | Result |
---|---|---|
Mass Spectrometry | Derivatization with TFDA | Improved sensitivity |
Gas Chromatography | Sample Preparation | Enhanced resolution |
Mechanism of Action
The mechanism of action of Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate involves its ability to act as a fluoroalkylation agent. It introduces fluoroalkyl groups into various substrates through nucleophilic substitution reactions. The compound’s reactivity is attributed to the presence of the fluorosulfonyl group, which enhances its electrophilic character .
Comparison with Similar Compounds
Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate can be compared with other similar compounds such as:
Trimethylsilyl trifluoromethanesulfonate: Another fluoroalkylation agent with similar reactivity but different applications.
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: Used for trifluoromethylation of alkyl halides and perfluoroalkylations of aryl iodides and bromides.
2,2-Difluoro-2-(fluorosulfonyl)acetic acid: A related compound with applications in organic synthesis.
This compound stands out due to its unique combination of properties, making it a valuable reagent in various fields of research and industry.
Biological Activity
Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) is a fluorinated organic compound notable for its unique reactivity and potential applications in organic synthesis. This article explores its biological activity, focusing on its mechanisms of action, synthesis, and comparative studies with similar compounds.
- Molecular Formula : CHFOSSi
- Molecular Weight : 250.26 g/mol
- CAS Number : 120801-75-4
- Physical State : Clear liquid
- Boiling Point : 86°C
- Flash Point : 26°C
- Solubility : Reacts with water; stable under dry conditions.
TFDA acts primarily as a source of difluorocarbene, a highly reactive species that can participate in various chemical transformations. The generation of difluorocarbene from TFDA occurs under specific conditions (high temperature and concentration), making it an efficient reagent in organic synthesis. Its ability to engage in cycloaddition reactions allows for the formation of difluorinated products, which are valuable in medicinal chemistry and materials science.
Fluoroalkylation Agent
TFDA is utilized as a fluoroalkylation agent in the preparation of difluorocyclopropenes and other difluorinated compounds. This reactivity has implications in drug development, particularly for compounds that require enhanced biological activity or specificity due to the presence of fluorine atoms.
Case Studies
- Reactivity with Alkenes
-
Comparison with Methyl Analog
- Research comparing TFDA with methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA) indicates that TFDA exhibits superior stability and reactivity due to the presence of the trimethylsilyl group . This stability enhances its utility in complex syntheses where handling and storage conditions are critical.
Comparative Analysis
The following table summarizes key differences between TFDA and related compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
This compound | Contains a trimethylsilyl group | More stable and easier to handle than methyl variant |
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate | Lacks trimethylsilyl group | Less stable; higher reactivity at elevated temperatures |
Tris(trimethylsilyl) fluorosulfonyldifluoroacetate | Multiple trimethylsilyl groups | Higher reactivity due to increased sterics |
Toxicity and Safety Considerations
While TFDA shows promise as a synthetic reagent, its biological interactions necessitate careful evaluation regarding toxicity. Preliminary studies suggest potential corrosive properties and flammability, indicating that proper safety protocols should be followed during handling .
Properties
IUPAC Name |
trimethylsilyl 2,2-difluoro-2-fluorosulfonylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3O4SSi/c1-14(2,3)12-4(9)5(6,7)13(8,10)11/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVSCKNABCCCAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(=O)C(F)(F)S(=O)(=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F3O4SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380752 | |
Record name | Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120801-75-4 | |
Record name | Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trimethylsilyl 2,2-difluoro-2-sulfoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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